1-(Biphenyl-4-yl)-3-hexylthiourea

Description

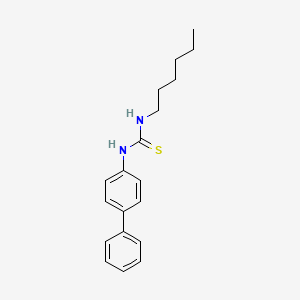

Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-3-(4-phenylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S/c1-2-3-4-8-15-20-19(22)21-18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-7,9-14H,2-4,8,15H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEVILYSIWXGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Strategic Precursor Selection for 1-(Biphenyl-4-yl)-3-hexylthiourea

The most direct and common retrosynthetic disconnection for N,N'-disubstituted thioureas, such as this compound, involves the cleavage of one of the carbon-nitrogen bonds of the thiourea (B124793) core. This approach points to two primary precursors: an isothiocyanate and an amine.

Following this strategy, the logical precursors for the synthesis of this compound are 4-biphenyl isothiocyanate and hexylamine (B90201) . This is the most strategically sound approach due to the commercial availability and reactivity of these starting materials. The synthesis of the 4-biphenyl isothiocyanate precursor can be accomplished through various methods, often starting from 4-aminobiphenyl.

An alternative, though less common, retrosynthetic pathway would involve the formation of the biphenyl (B1667301) group late in the synthesis, for instance, through a Suzuki coupling reaction on a pre-formed thiourea containing a halogenated aryl group. nih.gov However, the former strategy is generally preferred for its simplicity and efficiency.

Classical and Contemporary Approaches to Thiourea Formation

The formation of the thiourea functional group can be achieved through several synthetic routes, with the coupling of isothiocyanates and amines being the most prevalent. nih.gov However, alternative methods provide valuable options, particularly when addressing challenges such as precursor availability or the need for greener reaction conditions.

Isothiocyanate-Amine Coupling Reactions: Mechanistic Elucidation and Scope

The reaction between an isothiocyanate and a primary amine is the cornerstone of unsymmetrical thiourea synthesis. nih.gov The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable thiourea product.

This reaction is typically high-yielding and can be performed under mild conditions. mdpi.com The scope of this reaction is broad, accommodating a wide variety of aliphatic and aromatic amines. While aliphatic amines are generally reactive enough to react at room temperature, aromatic amines, being less nucleophilic, may require heating or longer reaction times to achieve completion. mdpi.com The choice of solvent can vary, with dichloromethane (B109758) and tert-butanol (B103910) being common options. mdpi.com

Alternative Synthetic Routes: Exploration of Novel Catalytic and Solvent-Free Methods

Classical Alternatives:

From Carbon Disulfide: Symmetrical and unsymmetrical thioureas can be synthesized from the reaction of amines with carbon disulfide. nih.govorganic-chemistry.org This method often proceeds through a dithiocarbamate (B8719985) salt intermediate.

From Thiophosgene (B130339): The reaction of amines with thiophosgene can also yield thioureas. However, the high toxicity and corrosive nature of thiophosgene limit its application. nih.gov

From Lawesson's Reagent: Thioureas can be prepared by the thionation of the corresponding urea (B33335) using Lawesson's reagent. bibliotekanauki.pl

Novel Catalytic and Solvent-Free Methods:

Catalytic Approaches: The development of catalytic systems for thiourea synthesis is an active area of research. For instance, deep eutectic solvents, such as those based on choline (B1196258) chloride and tin(II) chloride, can act as both a green solvent and a catalyst for the formation of thioureas from primary amines and thiourea itself. rsc.org Copper(I) chloride (CuCl) has also been shown to catalyze the solid-state synthesis of sulfonyl ureas, a principle that can be extended to thiourea synthesis. nih.gov

Solvent-Free Synthesis (Mechanochemistry): Mechanochemical methods, which involve the grinding of solid reactants, offer a green and efficient alternative to solvent-based syntheses. nih.govbeilstein-journals.org This technique has been successfully applied to the synthesis of thioureas from isothiocyanates and amines, often resulting in quantitative yields with minimal or no solvent use. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, and the stoichiometry of the reactants.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Reactions with less nucleophilic amines may require higher temperatures to proceed at a reasonable rate. | For the reaction of 4-biphenyl isothiocyanate with hexylamine (a nucleophilic aliphatic amine), room temperature is likely sufficient. However, if reaction rates are slow, gentle heating can be applied. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting materials are consumed. |

| Stoichiometry | The molar ratio of the reactants can influence the yield and the formation of byproducts. | Using a 1:1 molar ratio of 4-biphenyl isothiocyanate and hexylamine is the standard approach. An excess of one reactant may be used in some cases to drive the reaction to completion, but this can complicate purification. |

| Solvent | The choice of solvent can affect the solubility of reactants and the reaction rate. | Aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used. For greener approaches, water or solvent-free conditions can be explored. mdpi.comnih.gov |

| Catalyst | In some alternative synthetic routes, a catalyst is required to facilitate the reaction. | When using catalytic methods, the catalyst loading and type should be optimized to achieve the highest efficiency. nih.govrsc.org |

This table provides a general guide for optimizing the synthesis of this compound.

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact. beilstein-journals.org Several strategies can be employed for a more sustainable synthesis of this compound.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water has been shown to be a viable solvent for the synthesis of some thiourea derivatives. google.com Cyrene has also been identified as a green alternative to solvents like THF. nih.gov

Solvent-Free Reactions: Mechanochemistry, or solid-state synthesis, eliminates the need for solvents altogether, reducing waste and simplifying work-up procedures. nih.govbeilstein-journals.org The synthesis of thioureas by grinding the corresponding isothiocyanate and amine is often highly efficient. nih.gov

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, can improve the energy efficiency and atom economy of a reaction. wikipedia.org Deep eutectic solvents are an example of a green catalyst system that can be recovered and reused. rsc.org

Atom Economy: The isothiocyanate-amine coupling reaction is inherently atom-economical as it is an addition reaction with no byproducts.

Avoiding Hazardous Reagents: Choosing synthetic routes that avoid toxic reagents like thiophosgene is a crucial green chemistry consideration. nih.gov

Post-Synthetic Functionalization and Derivatization Strategies

The this compound molecule possesses reactive sites that allow for further chemical modification, leading to a diverse range of derivatives with potentially new properties.

Synthesis of Guanidines: Thioureas can serve as precursors for the synthesis of guanidines. This transformation can be achieved using reagents such as the Burgess reagent. organic-chemistry.org

Formation of Heterocycles: The thiourea moiety is a versatile building block for the synthesis of various heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. acs.org

Metal Complexation: The sulfur and nitrogen atoms of the thiourea group can act as ligands, coordinating with metal ions to form metal complexes. nih.gov This can impart new catalytic or material properties to the compound.

Modification of the Biphenyl or Hexyl Groups: The biphenyl and hexyl moieties can also be functionalized, although this is less common than reactions involving the thiourea core. For instance, electrophilic aromatic substitution on the biphenyl ring could introduce additional functional groups, provided the conditions are compatible with the thiourea functionality.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies: Conformational Analysis and Intermolecular Interactions in the Solid State

To understand the three-dimensional structure of 1-(Biphenyl-4-yl)-3-hexylthiourea in the solid state, a single crystal suitable for X-ray diffraction analysis would need to be grown. This technique provides precise atomic coordinates, allowing for a detailed examination of its molecular conformation and how the molecules arrange themselves in a crystalline lattice.

The analysis would first determine the content of the asymmetric unit, which is the smallest unique part of the crystal structure from which the entire crystal is built by symmetry operations. It would reveal if the asymmetric unit contains one or more molecules of the compound, and potentially co-crystallized solvent molecules. The study would then identify the crystal packing motifs, such as hydrogen bonding patterns (e.g., N-H···S or N-H···π interactions) and other non-covalent interactions like π-π stacking, which govern the supramolecular architecture. For instance, in related acylthiourea compounds, molecules often form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. nih.govnih.gov

Key conformational features, such as the dihedral angle between the two phenyl rings of the biphenyl (B1667301) group, would be precisely measured. In many biphenyl derivatives, this angle is non-zero, indicating a twisted conformation to minimize steric hindrance. nih.govnih.govnih.gov For example, in 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea, this angle is 40.11(15)°. nih.gov The analysis would also detail the torsion angles within the thiourea (B124793) linkage (-NH-C(S)-NH-), which define its geometry (e.g., trans-cis). Intramolecular hydrogen bonds, such as between a thioamide proton and an acceptor atom, can stabilize specific conformations. nih.govnih.gov Calculating the torsional barriers would require computational chemistry methods, which are beyond the scope of a standard diffraction experiment but are often performed in conjunction with it.

Detailed Spectroscopic Analysis for Structural Fingerprinting and Vibrational Assignment

Spectroscopic techniques are essential for characterizing the compound and understanding its electronic and vibrational properties.

FT-IR and Raman spectra would provide a vibrational fingerprint of the molecule. Key vibrational modes to be identified would include:

N-H stretching: Typically observed in the range of 3100-3400 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=S stretching (Thioamide I band): This vibration is complex and coupled with other modes, often appearing in the 700-850 cm⁻¹ region.

C-N stretching (Thioamide II & III bands): These mixed vibrations appear in the 1300-1550 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the biphenyl rings.

A complete analysis would involve assigning the observed bands to specific molecular vibrations, often aided by computational calculations.

UV-Vis absorption spectroscopy, typically performed in a solvent like methanol or ethanol, would reveal the electronic transitions within the molecule. The spectrum would be expected to show absorptions characteristic of the biphenyl and thiourea chromophores. Transitions such as π → π* associated with the aromatic rings and n → π* associated with the thiocarbonyl group would be identified by their characteristic wavelengths (λmax) and molar absorptivity values.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

NMR spectroscopy is crucial for elucidating the structure of the molecule in solution.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Expected signals would include distinct multiplets for the aromatic protons of the biphenyl group, signals for the N-H protons (which may be broad), and signals for the aliphatic protons of the hexyl chain (methyl, methylene groups).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the thiocarbonyl carbon (C=S), the aromatic carbons of the biphenyl moiety, and the aliphatic carbons of the hexyl group.

Without experimental data from these analytical techniques for this compound, a detailed and accurate article meeting the specified requirements cannot be generated.

Comprehensive Assignment of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

No specific ¹H and ¹³C NMR data for this compound could be located. A proper assignment requires experimental spectra to determine the precise chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom in the molecule. This would involve analyzing the signals from the biphenyl protons, the N-H protons of the thiourea group, and the aliphatic protons of the hexyl chain, as well as the corresponding signals in the carbon spectrum for the aromatic, thiocarbonyl, and aliphatic carbons. Without this primary data, a data table and detailed analysis cannot be generated.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Information regarding the use of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for this compound is not available. These advanced techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. COSY would establish proton-proton couplings within the biphenyl and hexyl fragments, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would reveal long-range (2-3 bond) correlations, confirming the link between the biphenyl ring, the thiourea unit, and the hexyl chain.

High-Resolution Mass Spectrometry: Exact Mass Determination and Fragmentation Pathway Elucidation

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and allow for the determination of its elemental formula, was not found. Furthermore, without mass spectrometry data (e.g., MS/MS spectra), a detailed elucidation of its fragmentation pathways under ionization is not possible. Such an analysis would typically identify characteristic cleavages, such as alpha-cleavage relative to the sulfur and nitrogen atoms, and fragmentation of the biphenyl and hexyl moieties, providing definitive structural confirmation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of molecules. researchgate.netnih.gov By employing functionals like B3LYP with appropriate basis sets, such as 6-311G(d,p) or 6-31G**, researchers can achieve a detailed and accurate description of the molecule's properties. researchgate.netresearchgate.netscielo.org.mx The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. researchgate.netscielo.org.mx

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and is often associated with increased polarizability and nonlinear optical properties. ajchem-a.com

For thiourea (B124793) derivatives, the distribution of HOMO and LUMO is typically spread across the molecule. In the case of 1-(Biphenyl-4-yl)-3-hexylthiourea, the HOMO is expected to be localized on the electron-rich thiourea and biphenyl (B1667301) moieties, while the LUMO may be distributed over the entire conjugated system. The energy of the HOMO, LUMO, and the resulting energy gap can be precisely calculated using DFT methods. These values provide insights into the charge transfer interactions within the molecule.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.0814 |

| ELUMO | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

Hypothetical data based on similar structures for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.netjmaterenvironsci.com The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Red and yellow regions indicate areas of negative potential, which are susceptible to electrophilic attack and are typically associated with lone pairs of electronegative atoms like sulfur and nitrogen. nih.govmdpi.com Conversely, blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. mdpi.com

For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, highlighting their role as hydrogen bond acceptors. The hydrogen atoms of the N-H groups would exhibit a positive potential, indicating their capacity as hydrogen bond donors. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of the compound. jmaterenvironsci.com

Theoretical vibrational frequency calculations, performed using DFT, are instrumental in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. aps.orgsu.senih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com It is common practice to scale the calculated frequencies by a factor (e.g., 0.9627) to better match the experimental data, accounting for anharmonicity and other theoretical approximations. mdpi.com

The calculated spectrum for this compound would allow for the precise assignment of key vibrational bands. For instance, the N-H stretching vibrations, C=S stretching, and various bending and rocking modes of the biphenyl and hexyl groups can be identified. su.se This detailed assignment helps to confirm the molecular structure and provides insights into the strength of intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. su.se

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | ~3300 | ~3250 |

| C-H Stretch (Aromatic) | ~3100 | ~3050 |

| C-H Stretch (Aliphatic) | ~2950 | ~2920 |

| C=S Stretch | ~1200 | ~1180 |

Hypothetical data based on typical values for similar compounds.

Conformational Landscape Exploration and Potential Energy Surface Mapping

The flexibility of the hexyl chain and the rotational freedom around the C-N bonds and the biphenyl linkage give rise to multiple possible conformations for this compound. ic.ac.ukcolostate.edu Understanding the conformational landscape and mapping the potential energy surface (PES) are crucial for identifying the most stable conformers and the energy barriers between them. ic.ac.ukcolostate.edu

Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the corresponding energy. ic.ac.uk This process can reveal the global minimum energy conformation as well as other low-energy conformers that may be present at room temperature. The analysis of the PES provides insights into the molecule's flexibility and how its shape can change, which is important for understanding its interactions with other molecules, such as biological receptors. colostate.edu For biphenyl systems, the balance between steric hindrance and π-π conjugation determines the preferred dihedral angle between the phenyl rings. ic.ac.uk

Molecular Dynamics Simulations: Dynamic Behavior and Intermolecular Interactions in Different Media

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its motion and interactions in different environments, such as in a solvent or a crystal lattice. frontiersin.orgresearchgate.netuchicago.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and interacts with its surroundings. frontiersin.org

Prediction of Reactivity Parameters and Reaction Pathways

DFT calculations can also be used to predict various reactivity parameters that provide a quantitative measure of a molecule's chemical behavior. researchgate.net These parameters, derived from the energies of the frontier molecular orbitals, include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge.

By calculating these parameters for this compound, it is possible to predict its reactivity in various chemical reactions. Furthermore, computational methods can be employed to explore potential reaction pathways, for example, in its synthesis or degradation. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and calculate activation energies, providing valuable information for optimizing reaction conditions.

| Parameter | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.914 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.167 |

| Softness (S) | 1/(2η) | 0.231 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.536 |

Hypothetical data based on the illustrative HOMO/LUMO values.

Reactivity and Reaction Mechanisms

Acid-Base Properties and Tautomerism (Thione-Thiol Equilibrium)

The thiourea (B124793) functional group in 1-(biphenyl-4-yl)-3-hexylthiourea can exhibit both acidic and basic properties, and it exists in a tautomeric equilibrium between the thione and thiol forms.

Acid-Base Properties:

The nitrogen atoms of the thiourea moiety possess lone pairs of electrons and can be protonated by strong acids. The sulfur atom can also be protonated. reddit.com The basicity of the nitrogen atoms is, however, reduced by the electron-withdrawing nature of the adjacent thiocarbonyl group and the biphenyl (B1667301) ring. Conversely, the N-H protons can be abstracted by a strong base, allowing the molecule to act as a weak acid. The pKa values for N,N'-disubstituted thioureas are influenced by the nature of the substituents. For some acyl thiourea derivatives, pKa values have been determined potentiometrically and spectrophotometrically, revealing multiple dissociation constants corresponding to different acidic protons in the molecule. mdpi.com

Thione-Thiol Tautomerism:

This compound can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form. The equilibrium between these two forms is a dynamic process. researchgate.net In most N,N'-disubstituted thioureas, the thione form is the predominant species in solution. rsc.org The stability of the thione tautomer is significant for the biological activity of many thiourea derivatives as it can prevent spontaneous oxidation to disulfides. rsc.org

The position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In aqueous alcohol solutions of thiourea, an increase in the content of the thiol form is observed in the order water-methanol-ethanol-propanol-isopropyl alcohol. researchgate.net The addition of acid to these solutions tends to favor the thione form. researchgate.net Computational studies on 1,2,4-triazole-3-thione and its derivatives have shown that the thione forms are the most stable tautomers in the gas phase. nih.gov

| Property | Description | Influencing Factors |

| Acidity | The N-H protons can be deprotonated by strong bases. | Electron-withdrawing substituents increase acidity. |

| Basicity | The nitrogen and sulfur atoms can be protonated by strong acids. | Electron-donating substituents increase basicity. |

| Tautomerism | Exists as an equilibrium between the thione (C=S) and thiol (C-S-H) forms. The thione form is generally more stable. | Solvent polarity, temperature, pH, and substituent effects. |

Nucleophilic and Electrophilic Reactivity of Thiourea Functional Group

The thiourea moiety in this compound can act as both a nucleophile and, under certain conditions, its derivatives can be susceptible to electrophilic attack.

Nucleophilic Reactivity:

The sulfur atom of the thiourea group is a soft nucleophile and readily attacks electrophilic centers. This is a key aspect of many reactions involving thioureas. For instance, thioureas react with alkyl halides to form S-alkylisothiouronium salts. reddit.com This reactivity is fundamental in the synthesis of thiols from alkyl halides, where the isothiouronium salt is subsequently hydrolyzed. reddit.com The nitrogen atoms can also exhibit nucleophilicity, although this is generally less pronounced than that of the sulfur atom due to the delocalization of their lone pairs into the thiocarbonyl group.

Electrophilic Reactivity:

While the thiourea group itself is primarily nucleophilic, the carbon atom of the thiocarbonyl group (C=S) is electrophilic and can be attacked by strong nucleophiles. However, reactions at this position are less common than reactions at the sulfur atom. More significantly, derivatives of thiourea can exhibit electrophilic character. For example, thiourea S,S,S-trioxides, formed by oxidation, readily undergo nucleophilic displacement reactions. researchgate.net

| Reactivity Type | Reactive Center | Common Reactions |

| Nucleophilic | Sulfur Atom | Alkylation (reaction with alkyl halides), Acylation, Addition to α,β-unsaturated compounds. |

| Nucleophilic | Nitrogen Atoms | Can participate in cyclization reactions. |

| Electrophilic | Carbon Atom (of C=S) | Attack by strong nucleophiles (less common). |

Mechanistic Studies of Chemical Transformations Involving the Thiourea Moiety

Mechanistic studies on thiourea derivatives have provided insights into their chemical transformations. These studies often involve kinetic analysis, isotopic labeling, and computational modeling.

The reaction of thioureas with electrophiles can proceed through different pathways depending on the reaction conditions. For example, the reaction of N-aryl- and N-heteroaryl-N'-alkylthioureas with propargyl bromide in an acidic medium leads to the regioselective formation of 2-imino-3-arylthiazolines. researchgate.net In contrast, under basic conditions, the regioselectivity is lost, and a mixture of isomeric thiazolines is obtained. researchgate.net This suggests a change in the reaction mechanism, possibly involving different tautomeric forms or deprotonated species as the active nucleophile.

Mechanistic studies on the decomposition of thiourea dioxides in alkaline solutions have proposed an initial cleavage of the C-S bond. researchgate.net In the reaction of thiourea with benzil (B1666583) in an acidic solution, a mechanistic pathway involving thiourea acting as a sulfur nucleophile has been proposed. chem-soc.si

Computational studies have also been employed to understand the reaction mechanisms of thiourea derivatives. For instance, in the thiourea-catalyzed nucleophilic addition of TMSCN to nitrones, it is proposed that hydrogen bonding between the thiourea and the nitrone plays a crucial role in promoting the reaction. wayne.edu

Ligand-Exchange and Substitution Reactions

The sulfur and nitrogen atoms of the thiourea group in this compound can coordinate to metal ions, making it a potential ligand in coordination chemistry. researchgate.netcardiff.ac.uk This allows the compound to participate in ligand exchange and substitution reactions.

In a ligand exchange reaction, one ligand in a metal complex is replaced by another. nih.gov Thiourea and its derivatives are known to act as ligands for a variety of metal ions, forming stable complexes. cardiff.ac.uk The coordination can occur through the sulfur atom, which is a soft donor, or through the nitrogen atoms, which are harder donors. The biphenyl group in this compound can also influence the coordination properties through steric and electronic effects.

The formation of metal complexes can, in turn, alter the reactivity of the thiourea ligand. For example, coordination to a metal center can activate the thiourea moiety towards certain reactions or stabilize specific tautomeric forms. Studies on N,N'-substituted thioureas have shown that they can form complexes with various metals like Cu(I), Cu(II), Ni(II), and Zn(II), and in some cases, the reaction with the metal salt can lead to cleavage or rearrangement of the ligand. researchgate.net

| Reaction Type | Description | Key Features |

| Ligand Exchange | Replacement of a ligand in a metal complex by this compound. | Coordination typically occurs through the sulfur atom. The stability of the resulting complex depends on the metal ion and the reaction conditions. |

| Substitution on the Ligand | Chemical modification of the this compound molecule while it is coordinated to a metal center. | The metal center can act as a protecting group or an activating group, influencing the regioselectivity and stereoselectivity of the reaction. |

Coordination Chemistry and Metal Ion Complexation

Ligand Design Principles and Diverse Coordination Modes of Thiourea (B124793) Derivatives

Thiourea derivatives are effective ligands due to the presence of both sulfur and nitrogen atoms, which can act as donor sites for metal coordination. This allows them to bind with a single metal ion or bridge multiple metal centers. The electronic properties of the substituents on the thiourea backbone can be modified to fine-tune the ligand's affinity and selectivity for specific metal ions.

The design of thiourea-based ligands often incorporates principles of supramolecular chemistry and chelation to enhance their function. For instance, the inclusion of aromatic rings, such as the biphenyl (B1667301) group in 1-(Biphenyl-4-yl)-3-hexylthiourea, can facilitate π-π stacking interactions, which contribute to the stability of the resulting metal complexes. researchgate.net The bifunctional nature of thiourea allows it to act as both a hydrogen bond donor and a Brønsted base, which is a key feature in its catalytic applications. acs.org

The coordination of thiourea derivatives to metal ions can occur in several ways. They can act as neutral ligands, coordinating through the sulfur atom, or as anionic ligands after deprotonation of the N-H groups. The specific coordination mode is influenced by factors such as the metal ion's nature, the solvent system, and the electronic and steric properties of the thiourea derivative.

Synthesis and Characterization of Metal Complexes with Transition Metals and Main Group Elements

The synthesis of metal complexes with thiourea derivatives like this compound typically involves reacting the thiourea ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes can be isolated as stable solids and their structures can be elucidated using various analytical techniques. The synthesis of biphenyl derivatives can be achieved through methods like the Suzuki and Negishi cross-coupling reactions. nih.gov

The coordination of this compound to a range of transition metals and main group elements is anticipated, drawing parallels from the known reactivity of other thiourea derivatives. For example, thiourea-based ligands have been shown to form complexes with gold and silver, exhibiting different coordination geometries depending on the metal. nih.gov Similarly, complexes with metals such as cobalt, nickel, copper, and zinc have been synthesized and characterized. researchgate.net

Spectroscopic methods are crucial for confirming the coordination of the thiourea ligand to a metal ion.

FT-IR Spectroscopy: In the FT-IR spectrum of the free thiourea ligand, characteristic bands corresponding to the N-H stretching and C=S stretching vibrations are observed. Upon complexation, these bands are expected to shift. A shift in the C=S band to a lower frequency and the N-H band to a higher frequency would suggest coordination through the sulfur atom. Conversely, a decrease in the N-H stretching frequency would indicate coordination involving the nitrogen atom.

UV-Vis Spectroscopy: The electronic spectrum of the thiourea ligand typically shows absorption bands in the UV region due to π-π* and n-π* transitions. The formation of a metal complex can lead to the appearance of new absorption bands or shifts in the existing bands. These changes can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing evidence of coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of metal-thiourea complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination site will be affected by the presence of the metal ion. For instance, the ¹H NMR signal of the N-H protons is expected to shift upon complexation, and this can be used to study the binding behavior. researchgate.net

A summary of expected spectroscopic shifts upon complexation is provided in the table below.

| Spectroscopic Technique | Observed Change Upon Complexation |

| FT-IR | Shift in the C=S stretching vibration to a lower frequency. Shift in the N-H stretching vibration, the direction of which depends on the coordination mode. |

| UV-Vis | Appearance of new absorption bands or shifts in existing bands due to charge transfer transitions. Color changes may also be observed. researchgate.net |

| NMR | Changes in the chemical shifts of protons and carbons near the coordination site. The N-H proton signal is particularly sensitive to coordination. researchgate.net |

Thermodynamics and Kinetics of Complex Formation

The study of the thermodynamics and kinetics of complex formation provides valuable information about the stability and formation rate of metal-thiourea complexes. Thermodynamic parameters such as the binding constant (K) can be determined using techniques like UV-Vis or fluorescence titrations. A high binding constant indicates a strong interaction between the ligand and the metal ion. researchgate.net Kinetic studies can elucidate the mechanism of complex formation, providing insights into the reaction pathway and the factors that influence the reaction rate.

Applications of Metal-Thiourea Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes containing thiourea ligands have shown promise as catalysts in a variety of organic transformations. rsc.org The catalytic activity is often attributed to the ability of the metal center to activate substrates and the role of the thiourea ligand in stabilizing the catalytic species. For instance, thiourea itself can act as a bifunctional catalyst in certain reactions. acs.org Metal-thiourea complexes can be employed in both homogeneous and heterogeneous catalysis, with the latter offering advantages in terms of catalyst recovery and reuse.

Fundamental Mechanisms of Metal Ion Sensing (e.g., Chelation-Enhanced Fluorescence)

Thiourea derivatives are frequently used in the design of fluorescent chemosensors for the detection of metal ions. nih.govresearchgate.net The sensing mechanism often relies on a process known as chelation-enhanced fluorescence (CHEF). In the absence of a metal ion, the fluorescence of a fluorophore attached to the thiourea ligand may be quenched. Upon binding to a metal ion, the quenching process is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response allows for the sensitive and selective detection of the target metal ion. researchgate.net The biphenyl group in this compound could potentially serve as a fluorophore in such a sensing system.

Supramolecular Chemistry and Crystal Engineering Perspectives

Investigation of Hydrogen Bonding Networks and Supramolecular Synthons in the Solid State

The thiourea (B124793) moiety, >N-C(S)-N<, is a powerful and reliable hydrogen-bonding unit that plays a pivotal role in the crystal engineering of organic solids rsc.org. In 1-(Biphenyl-4-yl)-3-hexylthiourea, the two N-H groups act as hydrogen bond donors, while the thiocarbonyl sulfur atom is the primary hydrogen bond acceptor. This arrangement facilitates the formation of robust and predictable supramolecular synthons rsc.org.

The most common and stable motif formed by N,N'-disubstituted thioureas is a centrosymmetric dimer, created through a pair of intermolecular N-H···S hydrogen bonds nih.gov. This interaction is described by the graph-set notation R²₂(8), indicating a ring motif composed of two donor and two acceptor atoms, encompassing a total of eight atoms. This dimer synthon is a highly prevalent and dependable building block in the supramolecular assembly of thiourea derivatives. While the sulfur atom is a weaker hydrogen bond acceptor than a carbonyl oxygen, it is effective in forming these directional interactions that underpin the crystal packing nih.gov.

Beyond the primary N-H···S synthon, other weaker hydrogen bonds, such as C-H···S and C-H···π interactions, can further stabilize the crystal lattice. The potential hydrogen bond donors and acceptors within the this compound molecule are key to understanding its solid-state structure.

Table 1: Potential Hydrogen Bonding Sites in this compound

| Type | Group | Role |

|---|---|---|

| Strong Donor | Thiourea N-H | Primary site for intermolecular hydrogen bonding. |

| Strong Acceptor | Thiocarbonyl C=S | Primary site for accepting hydrogen bonds from N-H groups. |

| Weak Donor | Aromatic C-H (Biphenyl) | Can participate in C-H···S or C-H···π interactions. |

| Weak Donor | Aliphatic C-H (Hexyl) | Can participate in weaker C-H···S or C-H···π interactions. |

| Weak Acceptor | π-system (Biphenyl) | Can accept hydrogen bonds from N-H or C-H groups. |

Self-Assembly Processes and Formation of Ordered Architectures (e.g., Chains, Layers, 3D Networks)

The self-assembly of this compound into ordered crystalline architectures is a hierarchical process driven by the intermolecular interactions detailed above. The formation of the stable R²₂(8) N-H···S hydrogen-bonded dimer typically represents the first step in the assembly process.

These discrete dimeric synthons then serve as supramolecular building blocks that can arrange into higher-order structures. In many acylthiourea and related derivatives, these dimers are linked into one-dimensional (1D) chains nih.govresearchgate.net. For instance, in N-(Biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea, molecules are linked by N-H···S and N-H···O intermolecular hydrogen bonds to form 1D chains nih.gov. In the absence of the carbonyl group in this compound, the assembly would rely on the N-H···S dimers being further connected by weaker forces.

These 1D chains can subsequently pack to form two-dimensional (2D) layers. The arrangement of these layers is heavily influenced by the biphenyl (B1667301) and hexyl substituents, which decorate the exterior of the hydrogen-bonded chains mdpi.com. The layers can stack upon one another, potentially stabilized by π-π stacking of the biphenyl groups and van der Waals interactions between the interdigitated hexyl chains, leading to a three-dimensional (3D) network nih.gov. The final architecture is a balance between the strong, directional hydrogen bonds and the weaker, less directional dispersion and π-interactions.

Crystal Engineering for Controlled Solid-State Structures and Polymorphism

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions rsc.org. The N,N'-disubstituted thiourea group is an excellent tool for crystal engineering because of its propensity to form predictable and robust hydrogen-bonded synthons, particularly the R²₂(8) dimer rsc.org. By using this reliable synthon, it is possible to design and construct specific supramolecular architectures.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules. For this compound, the potential for polymorphism is significant due to two main factors:

Conformational Flexibility : The hexyl chain possesses significant conformational freedom due to rotation around its C-C single bonds. Different conformers of the hexyl group can lead to different optimal packing arrangements, resulting in distinct polymorphs.

Controlling crystallization conditions such as solvent, temperature, and cooling rate can allow for the selective crystallization of a desired polymorph, which is a central goal in crystal engineering.

Formation of Co-crystals and Inclusion Complexes

The robust hydrogen-bonding capability of the thiourea moiety makes this compound a prime candidate for the formation of pharmaceutical co-crystals mdpi.com. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds.

By introducing a co-former molecule that has complementary hydrogen-bonding sites (e.g., a carboxylic acid, amide, or phenol), it is possible to form new, predictable supramolecular heterosynthons. For example, a co-former with a carboxylic acid group could interact with the thiourea moiety via strong N-H···O and O-H···S hydrogen bonds, disrupting the typical N-H···S homosynthon and creating a new crystalline phase with potentially altered physicochemical properties. While no specific co-crystals of this compound have been reported, the functional groups present suggest a high propensity for their formation under appropriate conditions mdpi.com.

The formation of inclusion complexes, where the molecule would be encapsulated within the cavity of a larger host molecule, is also a possibility, although this typically requires a specific host-guest size and shape complementarity.

Role of Aromatic and Aliphatic Substituents (Biphenyl and Hexyl) in Directing Intermolecular Interactions (e.g., π-π Stacking, Van der Waals Forces)

While strong N-H···S hydrogen bonds establish the primary structural motifs, the aromatic biphenyl and aliphatic hexyl substituents are crucial in guiding the final three-dimensional crystal packing through weaker, yet collectively significant, interactions.

The biphenyl group directs the crystal structure in several ways:

π-π Stacking: Aromatic rings have a strong tendency to stack in the solid state. In related biphenyl-thiourea structures, weak π-π stacking interactions with centroid-centroid distances of approximately 3.991 Å have been observed researchgate.net. These interactions help to organize molecules into columns or layers and contribute significantly to the lattice energy researchgate.netrsc.org.

C-H···π Interactions: The hydrogen atoms on one biphenyl ring can interact with the electron-rich face of an adjacent ring. These interactions are weaker than hydrogen bonds but are highly directional and play a key role in the precise positioning of molecules researchgate.netnih.gov.

Steric Influence: The sheer size of the biphenyl unit imposes significant steric constraints, influencing which packing arrangements are sterically feasible.

The hexyl group primarily influences packing through:

The balance between the directional hydrogen bonds of the thiourea core, the π-interactions of the biphenyl group, and the space-filling van der Waals forces of the hexyl chain ultimately determines the unique and complex solid-state structure of this compound.

Table 2: Summary of Intermolecular Interactions and Their Directing Roles

| Interaction Type | Molecular Fragment Involved | Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Thiourea (N-H···S) | Formation of primary R²₂(8) dimer synthons. |

| π-π Stacking | Biphenyl group | Stacking of aromatic units into columns or layers. |

| C-H···π Interactions | Biphenyl (C-H) and Biphenyl (π-face) | Fine-tuning of molecular orientation. |

| Van der Waals Forces | Hexyl group | Efficient space-filling and stabilization through dispersion forces. |

Potential Chemical and Material Science Applications Mechanism Focused

Integration in Advanced Materials Design and Functional Solids

The compound's distinct structural components suggest its utility in the design of functional materials, including liquid crystals, polymers, and nanomaterials.

While specific mesophase data for 1-(Biphenyl-4-yl)-3-hexylthiourea is not publicly available, its molecular structure aligns with the principles governing calamitic (rod-like) liquid crystals. The formation of liquid crystal phases is highly dependent on molecular geometry, including a rigid core and flexible terminal groups. nih.govtcichemicals.com

The potential for liquid crystalline behavior arises from its key structural features:

Rigid Mesogenic Core: The biphenyl (B1667301) unit provides the necessary rigidity and linearity, a common feature in many liquid crystalline compounds that promotes anisotropic ordering. nih.govmdpi.comsemanticscholar.org The ability for free rotation between the two phenyl rings can influence the specific thermal and physical properties of potential mesophases. nih.govsemanticscholar.org

Flexible Terminal Chain: The n-hexyl group acts as a flexible terminal chain. The length of such alkyl chains is a critical factor in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. nih.govmdpi.com

The relationship between the molecular structure of this compound and its potential liquid crystal properties is summarized in the table below.

| Molecular Component | Function in Liquid Crystal Formation | Governing Principle |

|---|---|---|

| Biphenyl Group | Provides the rigid, linear core (mesogen) necessary for anisotropic self-assembly. | The presence of a rigid, elongated core is a prerequisite for most calamitic liquid crystals. nih.govsemanticscholar.org |

| Hexyl Chain | Acts as a flexible terminal group, influencing phase transition temperatures and the type of mesophase. | The length of the alkyl chain modulates the balance of intermolecular forces, affecting mesophase stability and type. nih.govmdpi.com |

| Thiourea (B124793) Moiety | Functions as a linker and promotes ordered packing through intermolecular hydrogen bonding. | Strong directional interactions like hydrogen bonds often favor the formation of higher-ordered smectic phases. nih.govbeilstein-journals.orgbeilstein-journals.org |

In polymer chemistry, this compound is not a conventional monomer for polymerization reactions like ADMET unless chemically modified to introduce reactive groups. rsc.org However, it holds potential as a functional additive that can modify polymer properties through non-covalent interactions or by participating in initiation steps.

One potential mechanism is its role as a photosensitizer in photopolymerization. Biphenyl derivatives can act as highly effective photosensitizers for both free-radical and cationic polymerization when used with an appropriate co-initiator, such as an iodonium (B1229267) salt or an amine. mdpi.com In such a bimolecular photoinitiating system, the biphenyl moiety of the molecule would absorb UV or visible light to reach an excited state. It could then undergo an electron transfer reaction with the co-initiator to generate the reactive species (radicals or cations) that initiate the polymerization chain reaction. mdpi.com

Additionally, the thiourea group can act as a hydrogen-bond donor, allowing the molecule to function as a physical cross-linker or compatibilizer in polymer blends by forming specific interactions with polymer chains containing hydrogen-bond acceptor sites (e.g., acrylates, polyamides).

Substituted thioureas are well-established as versatile precursors for the synthesis of metal sulfide (B99878) (MS) nanocrystals. The mechanism relies on the controlled thermal decomposition of the thiourea compound, which serves as a source of sulfur.

The role of this compound in this process would be multifaceted:

Sulfur Source: Upon heating in the presence of a metal salt, the C=S bond in the thiourea core cleaves, releasing sulfur to react with metal ions and form the metal sulfide lattice.

Control of Reactivity: The organic substituents—the biphenyl and hexyl groups—play a crucial role in controlling the decomposition kinetics. The nature of these groups dictates the temperature at which sulfur is released, thereby influencing the nucleation and growth rates of the nanocrystals. This control is essential for tuning the final size, shape, and crystal phase of the nanomaterials.

Surface Capping: Following decomposition, the remaining organic fragments can adsorb onto the surface of the newly formed nanocrystals. This surface passivation, or "capping," is critical for stabilizing the nanoparticles, preventing their aggregation, and ensuring their dispersibility in various solvents. The bulky biphenyl group and the long hexyl chain would be effective capping agents.

Fundamental Principles of Chemical Sensing based on Molecular Recognition

The field of chemical sensing relies on the principle of molecular recognition, where a receptor molecule selectively binds to a target analyte, producing a measurable signal. nih.govnih.gov Thiourea derivatives are excellent receptors for anions due to the two N-H groups, which are strong hydrogen-bond donors arranged in a pre-organized geometry for binding. nih.gov

The design of this compound incorporates the key components for a molecular sensor:

Recognition Site (Receptor): The thiourea group (–NH–C(=S)–NH–) acts as the binding site. Its N-H protons can form two simultaneous hydrogen bonds with a single anion (e.g., fluoride, acetate, or carboxylates), leading to a stable host-guest complex. researchgate.netbohrium.com

Signaling Unit (Chromophore/Fluorophore): The biphenyl group functions as the signaling unit. The binding of an anion to the adjacent thiourea moiety alters the electronic environment of the entire conjugated system. This perturbation can cause a change in the UV-Visible absorption spectrum (a colorimetric response) or the fluorescence emission spectrum (a fluorometric response), allowing for naked-eye or spectroscopic detection. researchgate.net Studies on a similar compound, N-allyl-N′-(4′-nitro[1,1′-biphenyl]-4-yl)thiourea, have demonstrated this principle in sensing protons, where binding induced a significant change in the molecule's dipole moment and quenched its fluorescence. researchgate.net

Solubilizing Group: The hexyl chain enhances the molecule's solubility in the organic solvents typically used for these sensing studies, ensuring that the receptor is available to interact with the analyte.

The synergistic action of these components makes this compound a promising candidate for the selective detection of anions.

Studies on Surface Interactions and Adsorption Phenomena

The ability of this compound to interact with and adsorb onto surfaces is governed by the distinct properties of its constituent parts. These interactions are fundamental to its potential use in surface modification, corrosion inhibition, and as a component in heterogeneous catalysis or sensing.

The primary mechanisms of interaction include:

Hydrogen Bonding: The thiourea moiety can form strong, directional hydrogen bonds with surfaces that possess hydrogen-bond acceptor or donor sites, such as metal oxides or functionalized polymers. nih.gov

π-π Stacking: The aromatic biphenyl group can interact strongly with graphitic surfaces (like graphene or carbon nanotubes) or other aromatic molecules through π-π stacking interactions. This provides a mechanism for ordered self-assembly on such surfaces.

Coordination Bonding: The sulfur atom in the thiourea group is a soft donor and can form coordinate bonds with the surfaces of soft metals like gold, silver, and mercury, leading to the formation of self-assembled monolayers (SAMs). nih.gov

These varied interaction capabilities suggest that the molecule could be used to functionalize surfaces, altering their hydrophobicity, conductivity, or reactivity for specific technological applications.

Future Research Trajectories and Unexplored Avenues

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A primary avenue for future investigation lies in the application of advanced spectroscopic techniques to probe the real-time reaction dynamics and mechanistic pathways involving 1-(Biphenyl-4-yl)-3-hexylthiourea. Techniques such as time-resolved and operando spectroscopy can provide unprecedented insights into transient intermediates and the kinetics of reactions.

Time-resolved spectroscopy , which includes transient absorption and time-resolved infrared (TRIR) spectroscopy, is a powerful tool for studying short-lived species generated during chemical transformations. wikipedia.orgresearchgate.net For instance, by initiating a reaction with a laser pulse, the formation and decay of excited states or reactive intermediates of this compound can be monitored on timescales ranging from femtoseconds to milliseconds. researchgate.netacs.org This would be particularly valuable in understanding its behavior in photochemical reactions or as a catalyst, where the identification of fleeting intermediates is crucial to unraveling the reaction mechanism. acs.orgnumberanalytics.com

Operando spectroscopy offers the ability to study the catalyst and reacting molecules under actual reaction conditions, bridging the gap between idealized laboratory experiments and industrial applications. wikipedia.orgmdpi.comresearchgate.net By integrating spectroscopic probes into a reactor, one could monitor changes in the vibrational modes of the C=S and N-H groups of this compound as it participates in a catalytic cycle. This would provide direct evidence of its role in substrate activation through hydrogen bonding or other non-covalent interactions. wikipedia.org

Interactive Table: Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational dynamics of excited states and transient species. acs.org | Elucidating the role of the thiourea (B124793) moiety in photochemical processes. |

| Transient Absorption Spectroscopy | Electronic transitions of short-lived intermediates. wikipedia.org | Monitoring the formation and decay of radical or ionic intermediates. |

| Operando Raman Spectroscopy | Real-time structural changes of the catalyst under reaction conditions. wikipedia.org | Investigating the interaction of the thiourea group with substrates in catalysis. |

Exploration of Novel Biphenyl (B1667301) and Hexyl Substituent Derivatives for Targeted Chemical Properties

Systematic modification of the biphenyl and hexyl substituents of this compound is a critical next step to tailor its chemical and physical properties for specific applications. The synthesis and characterization of a library of derivatives would allow for the establishment of structure-property relationships. mdpi.com

The biphenyl group offers numerous possibilities for substitution. Introducing electron-donating or electron-withdrawing groups at various positions on the biphenyl rings would modulate the electronic properties of the entire molecule. biointerfaceresearch.com For example, fluorination could enhance its stability and alter its intermolecular interactions. biointerfaceresearch.com The synthesis of such derivatives could be achieved through established cross-coupling reactions like the Suzuki-Miyaura coupling.

The hexyl chain provides flexibility and influences the solubility and self-assembly behavior of the molecule. Varying the length of the alkyl chain or introducing branching could have a significant impact on its packing in the solid state and its interactions in solution. The synthesis of N-alkyl thioureas can be achieved through the reaction of the corresponding isothiocyanate with an amine. researchgate.net

Interactive Table: Potential Derivatives and Their Targeted Properties

| Substituent Modification | Target Property | Potential Synthetic Route |

|---|---|---|

| Electron-withdrawing groups on biphenyl | Enhanced acidity of N-H protons, altered catalytic activity. nih.gov | Suzuki-Miyaura coupling with substituted phenylboronic acids. |

| Electron-donating groups on biphenyl | Increased electron density on the thiourea core, modified binding affinity. | Suzuki-Miyaura coupling with substituted phenylboronic acids. |

| Branched alkyl chains | Altered solubility and solid-state packing. | Reaction of biphenyl isothiocyanate with branched amines. |

Deeper Computational Modeling of Complex Reaction Environments and Materials Interfaces

Computational modeling, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is an indispensable tool for gaining a deeper, atomistic understanding of the behavior of this compound. sciensage.info

DFT calculations can be employed to predict the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. sciensage.inforsc.org Such calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.gov Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, providing a theoretical framework for experimental observations. nih.govacs.org

Molecular dynamics simulations can be used to study the dynamic behavior of this compound in different environments, such as in various solvents or at the interface with a solid material. aip.orgnih.gov These simulations can reveal how the flexible hexyl chain influences the molecule's conformation and how the biphenyl group engages in π-π stacking interactions. aip.org At a materials interface, MD simulations could predict the preferred orientation and binding energy of the molecule, which is vital for applications in surface modification or as a component in organic electronic devices.

Integration with Bio-inspired Chemical Systems (strictly mechanistic, non-clinical)

The structural motifs within this compound make it an intriguing candidate for integration into bio-inspired chemical systems, with a focus on mechanistic studies rather than therapeutic outcomes. The thiourea group is known for its ability to form strong hydrogen bonds, mimicking the interactions found in biological systems. wikipedia.org

One area of exploration is its use as an organocatalyst . Chiral thiourea derivatives have emerged as powerful catalysts for a variety of asymmetric reactions, activating electrophiles through hydrogen bonding. nih.gov Future research could involve the synthesis of chiral versions of this compound and the investigation of their catalytic activity and stereoselectivity in reactions such as Michael additions or Friedel-Crafts alkylations. nih.govnih.gov Mechanistic studies would focus on the nature of the catalyst-substrate complex and the origins of enantioselectivity. acs.org

Another avenue is the exploration of its role in supramolecular chemistry . The combination of the rigid biphenyl group and the hydrogen-bonding thiourea moiety could lead to the formation of well-defined self-assembled structures, such as gels, liquid crystals, or molecular containers. acs.org Understanding the non-covalent interactions that govern this self-assembly is a fundamental scientific challenge with implications for the design of new materials. The introduction of sulfur atoms can lead to new non-covalent interactions, such as C-H···S interactions, which can stabilize the supramolecular structure. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 1-(Biphenyl-4-yl)-3-hexylthiourea?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between biphenyl-4-carbonyl isothiocyanate and hexylamine in a polar aprotic solvent (e.g., acetic acid) under reflux. Purification involves filtration and slow evaporation to obtain crystals. Characterization typically employs X-ray crystallography (using SHELX for refinement ), FT-IR (to confirm thiourea C=S and N-H stretches), and NMR (to verify biphenyl and hexyl substituents). For example, analogous thiourea derivatives show C=S stretches at ~1250 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ in IR spectra .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection occurs at 298 K. SHELXL refines the structure using constraints for hydrogen atoms (e.g., C–H = 0.93–0.97 Å, N–H = 0.86 Å) and anisotropic displacement parameters for non-H atoms. For example, in related thiourea derivatives, planar biphenyl and thiourea moieties exhibit dihedral angles <20° between aromatic rings, stabilized by intramolecular hydrogen bonds (N–H⋯O/S) .

Advanced Research Questions

Q. How do substituents on the thiourea core influence molecular conformation and crystallographic packing?

- Methodological Answer : Substituents like nitro or chloro groups alter electronic density and steric effects, impacting dihedral angles and hydrogen-bonding networks. For instance, replacing a nitro group with chloro in analogous compounds reduces the dihedral angle between biphenyl and aryl rings from 40.11° to 1.02°, enhancing planarity . Crystal packing is dominated by weak interactions (e.g., π-π stacking between biphenyl groups, C–H⋯S/O bonds). Computational tools like Mercury can visualize these interactions .

Q. What experimental strategies resolve contradictions in structural data between thiourea derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=S variations) may arise from differences in refinement software or data quality. Cross-validate using multiple techniques:

- SC-XRD : Compare SHELX-refined structures with other software (e.g., OLEX2).

- DFT Calculations : Optimize geometry and compare with experimental data.

- Thermal Ellipsoid Analysis : Assess disorder or dynamic effects in crystals .

For example, SHELX’s rigid-bond restraint improves accuracy in anisotropic displacement parameters, reducing overfitting .

Q. How can researchers design enzyme inhibition assays for thiourea derivatives like this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with accessible binding pockets (e.g., carbonic anhydrase, urease) based on thiourea’s metal-coordinating ability.

- Assay Setup : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., 4-nitrophenyl acetate hydrolysis for esterase inhibition).

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Control Experiments : Include known inhibitors (e.g., acetazolamide) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.